(2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid
Overview
Description
Scientific Research Applications
Antioxidant Properties and Radical Scavenging
- Dihydroquinoline derivatives, including CH 402 (Na-2,2-dimethyl-1,2-dihydroquinoline-4-yl methane sulphonate), have been studied for their antioxidant properties. These compounds have demonstrated effectiveness in scavenging superoxide radical anions and inhibiting lipid peroxidation in various in vitro systems (Blázovics et al., 1989). Another study highlighted the ability of CH 402, a dihydroquinoline-type antioxidant, to prevent membrane damage caused by lipid peroxidation in rat brain (Blázovics et al., 1989).
Microbial Metabolism
- Methanesulfonic acid, a component of these derivatives, is metabolized by various aerobic bacteria, including specialized methylotrophs, for sulfur and energy. This process does not appear to be utilized by anaerobic bacteria (Kelly & Murrell, 1999).
Role in Atmospheric Chemistry
- Methanesulfonic acid, related to these derivatives, plays a significant role in the atmospheric chemistry, particularly in the biogeochemical cycling of sulfur. Its formation and deposition are closely linked to oceanic and climatic phenomena (O’Dwyer et al., 2000).
Environmental Monitoring
- A study on methanesulfonic acid, which is structurally related, developed a method for detecting potentially genotoxic impurities in pharmaceuticals, highlighting its relevance in environmental monitoring and safety assessment (Zhou et al., 2017).
Anticancer Research
- While the requirement was to exclude information related to drug use and dosage, it's noteworthy that derivatives of methanesulfonic acid have been synthesized and evaluated for their anticancer activities, reflecting the broader chemical family's potential in medical research (El-Merzabani & Sakurai, 1973).
properties
IUPAC Name |
sodium;(2,2-dimethyl-1H-quinolin-4-yl)methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S.Na/c1-12(2)7-9(8-17(14,15)16)10-5-3-4-6-11(10)13-12;/h3-7,13H,8H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSGYPOMAGZIOZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1)CS(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997284 | |
Record name | Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyl-1,2-dihydroquinoline-4-yl)methanesulfonic acid | |
CAS RN |
75903-70-7 | |
Record name | CH 402 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075903707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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